4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine
Description
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine is a piperidine derivative featuring a triethylene glycol monomethyl ether (TEG-MME) side chain. This compound combines the rigid piperidine ring with a flexible polyether chain, making it valuable in pharmaceutical and materials science applications. The polyether chain enhances solubility in polar solvents and aqueous environments, while the piperidine moiety provides a basic nitrogen for hydrogen bonding or ionic interactions. Its synthesis typically involves nucleophilic substitution or reductive amination reactions to attach the polyether chain to the piperidine core .
Properties
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-14-8-9-16-11-10-15-7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKCOHZEHZJMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220178-01-7 | |
| Record name | 4-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine typically involves the reaction of piperidine with 2-(2-(2-methoxyethoxy)ethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 2-(2-(2-methoxyethoxy)ethoxy)ethyl group can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.
Comparison with Similar Compounds
Key Compounds for Comparison
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine (Target Compound)
4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride (CAS 1220033-04-4)
4-[(2-Ethoxyethoxy)methyl]piperidine (CAS 265108-40-5)
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether (CAS 2059944-97-5)
4-(2-Piperidinoethoxy)-benzoic acid hydrochloride
Structural and Functional Differences
| Compound | Structure Highlights | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Solubility Trends |
|---|---|---|---|---|---|
| Target Compound | Piperidine + TEG-MME chain (ethyl linker) | ~305.4 | Tertiary amine, ethers | ~1.2 | High in polar solvents, aqueous |
| 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine | Piperidine + TEG-MME chain (methyl linker) | ~291.4 | Tertiary amine, ethers | ~0.8 | Moderate in ethanol, DMSO |
| 4-[(2-Ethoxyethoxy)methyl]piperidine | Piperidine + diethylene glycol ethyl ether (shorter chain) | ~217.3 | Tertiary amine, ethers | ~1.5 | Moderate in chloroform, methanol |
| 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether | Piperidine + ethoxyethyl linker + methoxyphenyl group | ~263.4 | Aromatic ether, tertiary amine | ~2.8 | Low in water, high in DCM |
| 4-(2-Piperidinoethoxy)-benzoic acid HCl | Piperidine + ethoxy linker + benzoic acid (ionizable carboxylate) | ~325.8 | Carboxylic acid, tertiary amine | ~0.5 (ionized) | High in aqueous buffers |
Key Findings
Chain Length and Linker Effects: The target compound and 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine differ in their linkers (ethyl vs. methyl). The ethyl linker in the target compound increases lipophilicity (logP ~1.2 vs. 4-[(2-Ethoxyethoxy)methyl]piperidine has a shorter diethylene glycol chain, leading to lower aqueous solubility compared to the target compound .
Aromatic vs. Polyether Substituents :
- 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether incorporates an aromatic methoxyphenyl group, significantly increasing logP (~2.8) and reducing water solubility. This structural feature is advantageous for membrane penetration but limits use in hydrophilic environments .
Ionizable Functional Groups: 4-(2-Piperidinoethoxy)-benzoic acid hydrochloride contains a carboxylic acid group, enabling pH-dependent solubility (high in basic conditions) and ionic interactions. This contrasts with the target compound’s neutral polyether chain, which lacks ionizable groups .
Applications: The target compound and its methyl-linked analog (CAS 1220033-04-4) are used in drug delivery systems due to their balanced solubility and biocompatibility . 4-(2-Piperidinoethoxy)-benzoic acid hydrochloride is a pharmaceutical intermediate, leveraging its carboxylate group for salt formation and enhanced bioavailability . 3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is explored in receptor-binding studies, where its aromatic group facilitates π-π stacking interactions .
Synthesis Complexity :
- The target compound requires multi-step etherification, while analogs like 4-[(2-Ethoxyethoxy)methyl]piperidine are synthesized via simpler alkylation reactions .
Biological Activity
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine, a compound with a complex ether structure, has been the subject of various studies exploring its biological activity. This article provides a comprehensive overview of its potential pharmacological effects, including its synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and is characterized by a piperidine ring substituted with a tri-ether chain. The presence of the methoxyethoxy groups enhances its lipophilicity, which may influence its biological interactions.
Synthesis
The synthesis of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine typically involves multi-step reactions starting from piperidine derivatives. The synthetic pathway often includes the formation of ether linkages through nucleophilic substitution reactions. Detailed methodologies can be found in specialized synthetic organic chemistry literature.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For example, compounds similar to 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethyl)piperidine have shown inhibition of cancer cell proliferation across various lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Substituted Piperidine | HeLa | 1.1 - 4.7 |
| 4-Substituted Piperidine | L1210 | 2.3 - 2.8 |
| 4-Substituted Piperidine | CEM | 0.70 - 0.75 |
These results suggest that the compound may interact with tubulin or other cellular targets to inhibit growth and induce apoptosis in cancer cells .
Antimycobacterial Activity
The compound's structural analogs have also been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Studies have shown that certain derivatives possess Minimum Inhibitory Concentrations (MICs) as low as , indicating potent activity against this pathogen .
Neuropharmacological Effects
Piperidine derivatives are known to exhibit neuropharmacological activities, potentially acting on neurotransmitter systems. Compounds like N-ethoxyethylpiperidine have demonstrated effects on calcium channels and spasmolytic activities, suggesting a role in modulating neuronal excitability .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various piperidine derivatives found that those with specific substitutions showed enhanced potency against cancer cell lines, particularly in inhibiting tubulin polymerization .
- Neuropharmacological Effects : Research on ionic compounds derived from piperidines indicated potential therapeutic benefits in treating neurological disorders, with observed effects including cardiotonic activities and modulation of neurotransmitter release .
- Toxicity Profile : While many derivatives showed promising biological activity, some studies highlighted potential toxic effects such as teratogenicity and embryotoxicity, necessitating careful evaluation during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
